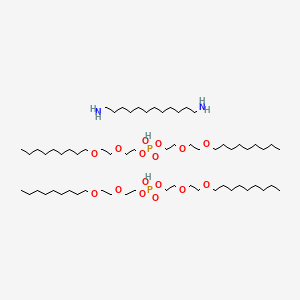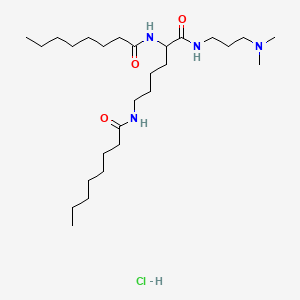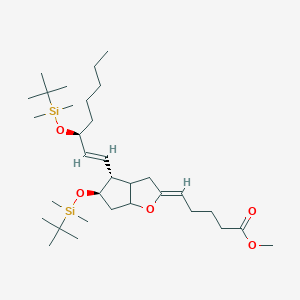
Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its epoxyprosta-dien structure, which includes multiple functional groups such as tert-butyl, dimethylsilyl, and epoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl dimethylsilyl groups and the formation of the epoxy ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The tert-butyl dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of epoxides or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (5Z,13E,15S)-15-[[(tert-butyl)dimethylsilyl]oxy]-9-oxo-5,10,13-prostatrien-1-oic acid methyl ester
- Methyl (5Z,13E,15S)-15-[[(tert-butyl)dimethylsilyl]oxy]-9-oxo-5,8(12),13-prostatrien-1-oic acid methyl ester
Uniqueness
Compared to similar compounds, Methyl (5Z,13E,15S)-11alpha,15-bis(((tert-butyl)dimethylsilyl)oxy)-6,9alpha-epoxyprosta-5,13-dien-1-oate stands out due to its unique epoxy ring and the presence of multiple tert-butyl dimethylsilyl groups
Eigenschaften
CAS-Nummer |
78824-82-5 |
|---|---|
Molekularformel |
C33H62O5Si2 |
Molekulargewicht |
595.0 g/mol |
IUPAC-Name |
methyl (5Z)-5-[(4R,5R)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C33H62O5Si2/c1-13-14-15-18-25(37-39(9,10)32(2,3)4)21-22-27-28-23-26(19-16-17-20-31(34)35-8)36-29(28)24-30(27)38-40(11,12)33(5,6)7/h19,21-22,25,27-30H,13-18,20,23-24H2,1-12H3/b22-21+,26-19-/t25-,27+,28?,29?,30+/m0/s1 |
InChI-Schlüssel |
DWJGWVMGKGVGLF-DKDNHPMGSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2C1C/C(=C/CCCC(=O)OC)/O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


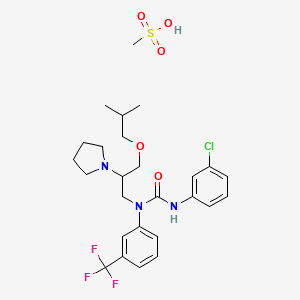
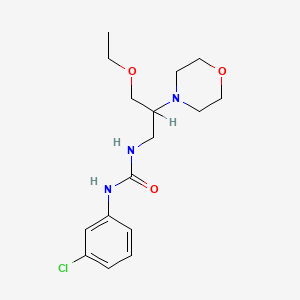
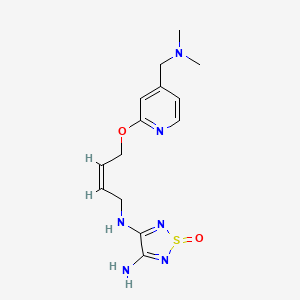
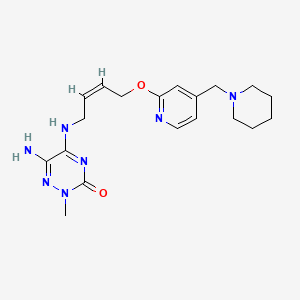


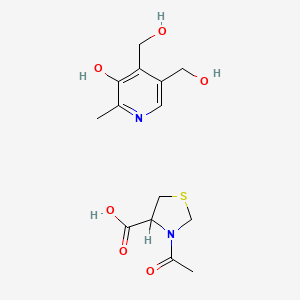
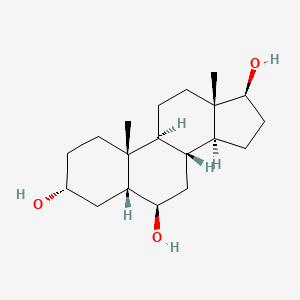



![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)
